molecular formula C14H9N3O2 B13883207 3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile

3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile

Cat. No.: B13883207
M. Wt: 251.24 g/mol
InChI Key: HZXUEUJVZFWOOZ-UHFFFAOYSA-N
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Description

3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H9N3O2

Preparation Methods

The synthesis of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethoxybenzaldehyde and 2-cyanoacetamide, the intermediate compounds undergo cyclization and subsequent oxidation to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can interfere with the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. This inhibition can trigger apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can be compared with other indeno[1,2-b]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H9N3O2/c1-2-19-14-10(7-15)16-12-11(17-14)8-5-3-4-6-9(8)13(12)18/h3-6H,2H2,1H3

InChI Key

HZXUEUJVZFWOOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2C(=N1)C3=CC=CC=C3C2=O)C#N

Origin of Product

United States

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